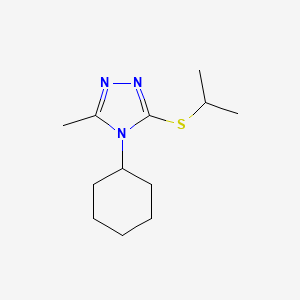![molecular formula C10H17N5OS B7673172 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7673172.png)
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities . The presence of the diaminopyrimidine moiety in its structure makes it a potential candidate for various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable acylating agent. One common method includes the use of N,N-diethylacetamide as the acylating agent in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diaminopyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted diaminopyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The diaminopyrimidine moiety is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
- **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide
- **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is unique due to its specific diethylacetamide moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can influence its solubility, bioavailability, and overall therapeutic efficacy .
Propiedades
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c1-3-15(4-2)9(16)6-17-10-13-7(11)5-8(12)14-10/h5H,3-4,6H2,1-2H3,(H4,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIMZMAMQEPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7673114.png)
![2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7673117.png)
![N-(3-ethoxypropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B7673132.png)
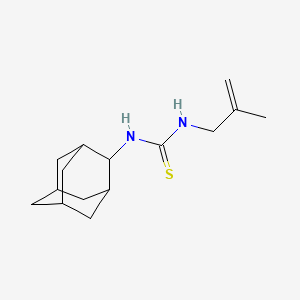
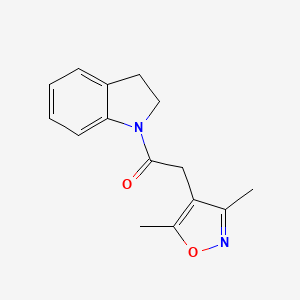
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-[2-(1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7673148.png)
![[4-[Methyl(pyridin-2-ylmethyl)amino]oxan-4-yl]methanol](/img/structure/B7673152.png)
![4-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7673159.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2-methylfuran-3-carboxamide](/img/structure/B7673164.png)
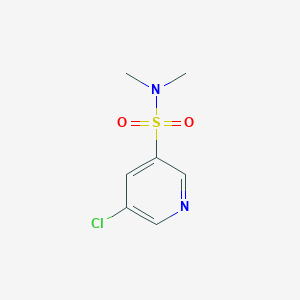
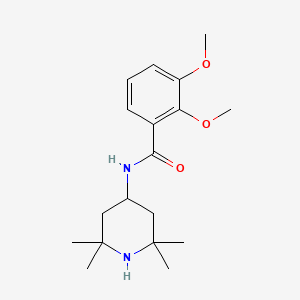
![2-[3-chloro-4-(difluoromethoxy)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B7673198.png)
![2-[3-chloro-4-(difluoromethoxy)anilino]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B7673201.png)
